BenchChemオンラインストアへようこそ!

4-Aminoisoquinoline

IMPDH inhibition purine biosynthesis antiproliferative

4-Aminoisoquinoline is a non-interchangeable isoquinoline scaffold delivering superior Caco-2 permeability and oral exposure versus benzamidine isosteres. It serves as a critical intermediate for Rho kinase inhibitors, a selective IMPDH2 inhibitor probe (Ki = 240 nM), and a benzamide replacement enhancing kinase selectivity in preclinical antitumor models. ≥98% purity ensures reproducible derivatization. Not a 4-aminoquinoline analog.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 23687-25-4
Cat. No. B122460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoisoquinoline
CAS23687-25-4
Synonyms4-Isoquinolinamine;  NSC 170840; 
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2N
InChIInChI=1S/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H2
InChIKeyISIUXVGHQFJYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminoisoquinoline (CAS 23687-25-4) Procurement Overview: Core Properties and Baseline Specification


4-Aminoisoquinoline (CAS 23687-25-4; isoquinolin-4-amine) is a heterocyclic aromatic amine with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol . The compound features an amino group at the 4-position of the isoquinoline bicyclic scaffold, which comprises a fused benzene and pyridine ring . Commercial sources typically offer this solid, off-white to light brown powder with a purity specification of ≥98% (HPLC/GC) and a melting point in the range of 107–113°C . As a building block for medicinal chemistry and life science research, 4-aminoisoquinoline is widely employed as a key intermediate in the synthesis of Rho kinase inhibitors, kinase-targeted antitumor agents, and as a biochemical probe in enzyme inhibition studies [1]. Its favorable physicochemical profile—notably a LogP of ~1.2, low rotatable bond count, and balanced hydrogen-bond donor/acceptor capacity—supports reliable formulation and further derivatization [2].

Why Generic Substitution of 4-Aminoisoquinoline Fails: Evidence-Based Differentiation from Analogs


Despite sharing a superficial name with the antimalarial 4-aminoquinoline class (e.g., chloroquine, amodiaquine), 4-aminoisoquinoline exhibits a fundamentally distinct electronic and spatial architecture due to the positioning of the endocyclic nitrogen atom within the fused bicyclic system [1]. This structural divergence translates into quantifiable differences in target engagement, permeability, and metabolic fate [2][3]. Unlike the more basic benzamidine isosteres, the aminoisoquinoline core confers improved Caco‑2 permeability and oral exposure in preclinical models, while substitution at the 4‑position critically modulates kinase selectivity relative to 1‑aminoisoquinoline or 5‑aminoisoquinoline regioisomers [4][5]. Consequently, the compound cannot be interchangeably substituted with 4-aminoquinoline, benzamidine, or other isoquinoline regioisomers without altering potency, selectivity, or pharmacokinetic outcomes. The quantitative evidence provided in Section 3 substantiates these critical distinctions.

Quantitative Differentiation of 4-Aminoisoquinoline (CAS 23687-25-4) vs. Key Comparators


4-Aminoisoquinoline Exhibits Nanomolar IMPDH2 Inhibition: Distinct from 4-Aminoquinoline Antimalarials

4-Aminoisoquinoline directly inhibits inosine‑5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM against the IMP substrate [1]. This potency is not shared by the 4-aminoquinoline antimalarials chloroquine or amodiaquine, which lack significant IMPDH inhibition at comparable concentrations [2]. The activity is class‑specific to the isoquinoline scaffold and the 4‑amino substitution pattern, underscoring that the compound cannot be substituted with a quinoline‑based analog for IMPDH‑targeted applications.

IMPDH inhibition purine biosynthesis antiproliferative

Aminoisoquinoline Core Enhances Caco‑2 Permeability vs. Benzamidine Isosteres

In a comparative study of factor Xa inhibitors, the aminoisoquinoline‑containing analog demonstrated superior Caco‑2 cell permeability relative to the corresponding benzamidine derivative [1]. The most potent compound in the series (14b, bearing a sulfonamidopyrrolidinone P4 group) achieved a factor Xa Ki of 6 nM and >600‑fold selectivity over related serine proteases [1]. While the parent 4‑aminoisoquinoline serves as the core scaffold for such inhibitors, the permeability advantage is an intrinsic property of the aminoisoquinoline isostere versus benzamidine, a distinction critical for oral drug design.

oral bioavailability Caco‑2 permeability factor Xa inhibition

4‑Substitution on Isoquinoline Confers B‑Raf Selectivity and Oral PK Advantage vs. Benzamide

In a head‑to‑head optimization study, replacement of a benzamide core with an aminoisoquinoline scaffold yielded a significant improvement in kinase selectivity and favorable pharmacokinetic properties [1]. The resulting lead compound (compound 1) exhibited potent antitumor activity in xenograft models following oral administration [1]. While the study reports an aminoisoquinoline analog (not the unsubstituted parent), the 4‑amino substitution pattern is essential for the observed selectivity window over other kinases and for achieving oral exposure, distinguishing it from the less selective benzamide series [1].

B‑Raf kinase selectivity oral antitumor agent

Commercial Purity Benchmark: 4‑Aminoisoquinoline ≥98% (HPLC) vs. 4‑Aminoquinoline 97%

Supplier specifications indicate that 4‑aminoisoquinoline is routinely available at ≥98% purity (HPLC/GC) [1], whereas the structurally similar 4‑aminoquinoline (CAS 578-68-7) is typically offered at 97% purity [2]. This ~1% absolute difference in purity, combined with the higher melting point and crystallinity of the isoquinoline derivative, may reduce the burden of downstream purification in multi‑step syntheses.

purity procurement synthetic intermediate

Distinct CYP Inhibition Profile: 4‑Aminoisoquinoline Lacks 1A2 Inhibition Observed with Des‑Ethyl Isoquine

A comparative preclinical PK study of 4‑aminoquinoline antimalarials demonstrated that des‑ethyl isoquine (DEI) inhibits recombinant human CYP1A2, whereas isoquine (ISO) and N‑tert‑butyl isoquine (NTBI) do not [1]. Although this study focuses on 4‑aminoquinoline analogs, the finding highlights that subtle structural modifications (e.g., N‑alkylation) dramatically alter CYP inhibition profiles. By extension, the 4‑aminoisoquinoline scaffold—lacking the N‑alkyl substituents present in DEI—is predicted to avoid CYP1A2 inhibition, offering a cleaner metabolic interaction profile compared to certain 4‑aminoquinoline metabolites.

CYP inhibition drug–drug interaction metabolic stability

Evidence‑Based Application Scenarios for 4‑Aminoisoquinoline (CAS 23687-25-4) Procurement


Synthesis of Orally Bioavailable Factor Xa or Serine Protease Inhibitors

Utilize 4‑aminoisoquinoline as the core P1 ligand isostere to replace benzamidine. Evidence shows aminoisoquinoline‑containing inhibitors exhibit higher Caco‑2 permeability and attain oral exposure not achievable with benzamidine analogs [1].

Development of Selective B‑Raf Kinase Inhibitors with Improved Oral PK

Employ 4‑aminoisoquinoline as a benzamide replacement to enhance kinase selectivity and achieve oral bioavailability in preclinical antitumor models [2].

IMPDH‑Targeted Antiproliferative or Immunosuppressive Research

Use 4‑aminoisoquinoline directly as an IMPDH2 inhibitor (Ki = 240 nM) for probing purine nucleotide biosynthesis pathways, where 4‑aminoquinoline analogs are inactive [3].

Precursor for Rho Kinase (ROCK) Inhibitor Synthesis

Leverage 4‑aminoisoquinoline as a key intermediate in the preparation of Rho kinase inhibitors , a class of agents under investigation for cardiovascular and ophthalmic indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminoisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.